molecular formula C16H21BrN2O2 B12990859 tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12990859
M. Wt: 353.25 g/mol
InChI Key: OOAZFKUGSFRLJC-UHFFFAOYSA-N
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Description

Core Spirocyclic Architecture

The diazaspiro[3.3]heptane system consists of two fused rings—a six-membered piperidine and a three-membered aziridine—sharing a single spiro carbon atom. This arrangement imposes significant conformational restraint, reducing rotational freedom and stabilizing specific molecular geometries. The 2,6-diazaspiro[3.3]heptane variant features nitrogen atoms at positions 2 and 6, which serve as sites for functional group attachment. X-ray crystallography and computational studies reveal that the spiro junction induces a puckered conformation, optimizing orbital overlap for nucleophilic reactivity at the nitrogen centers.

The rigidity of this framework enhances binding affinity in biological systems. For example, spirocyclic analogs have demonstrated improved selectivity as enzyme inhibitors compared to their non-spiro counterparts. In tert-butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, the Boc group occupies the 2-position nitrogen, while the 6-position nitrogen is substituted with a 4-bromophenyl group. This spatial segregation allows both substituents to engage in distinct interactions without steric clash.

Electronic and Steric Effects of Nitrogen Placement

The two nitrogen atoms in the diazaspiro[3.3]heptane system exhibit contrasting electronic environments. The 2-position nitrogen, protected by the Boc group, is rendered non-basic and inert under most reaction conditions. In contrast, the 6-position nitrogen retains basicity, enabling participation in hydrogen bonding or protonation-dependent interactions. This duality is critical for the compound’s application in multi-step syntheses, where selective deprotection or functionalization is required.

Molecular modeling of the parent diazaspiro[3.3]heptane structure predicts a dipole moment of 3.2 D, oriented along the axis connecting the two nitrogen atoms. The introduction of substituents like the bromophenyl group alters this polarization, potentially enhancing binding to aromatic residues in protein active sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

tert-butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C16H21BrN2O2/c1-15(2,3)21-14(20)19-10-16(11-19)8-18(9-16)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3

InChI Key

OOAZFKUGSFRLJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core via Titanacyclobutane Intermediates

A recent and efficient method involves the use of titanacyclobutanes generated from ketones, which serve as versatile intermediates for building azaspiro[3.3]heptane frameworks. The process includes:

  • Starting from commercially available N-Boc-3-azetidenone , which undergoes reaction with a titanocene-based reagent, Cp2Ti(µ-Cl)(µ-CH2)AlMe2, to form titanacyclobutane intermediates.
  • These intermediates can be selectively halogenated with bromine (Br2) to yield dihalide species.
  • Subsequent nucleophilic substitution with amines (e.g., benzylamine) leads to the formation of protected spirocyclic amines.
  • Final deprotection or functional group transformations afford the 2,6-diazaspiro[3.3]heptane core.

This method allows for a concise and modular synthesis of the spirocyclic core, significantly reducing the number of steps compared to traditional routes that require 6 to 8 steps starting from quaternary carbon fragments.

Installation of the tert-Butyl Ester Group

The tert-butyl ester protecting group is introduced to protect the carboxylate functionality during the synthetic sequence. This is commonly achieved by:

  • Esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic conditions.
  • Alternatively, tert-butyl esters can be introduced via reaction with tert-butyl chloroformate or related reagents.

The tert-butyl group provides steric bulk and stability, facilitating purification and handling of intermediates.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 Formation of titanacyclobutane N-Boc-3-azetidenone Cp2Ti(µ-Cl)(µ-CH2)AlMe2 in THF, 0 °C Titanacyclobutane intermediate Quantitative Key step for quaternary carbon formation
2 Halogenation Titanacyclobutane intermediate Br2 (10 equiv), 0 °C Dihalide intermediate (brominated) 84 Selective bromination
3 Nucleophilic substitution Dihalide intermediate Benzylamine, suitable solvent Protected spirocyclic amine 89 Formation of spirocyclic amine
4 Deprotection Protected spirocyclic amine Hydrogenolysis or acid treatment 2,6-Diazaspiro[3.3]heptane core 87 Final core structure
5 Functionalization Spirocyclic core Introduction of 4-bromophenyl group via coupling or substitution tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate Variable Final target compound

Research Findings and Advantages

  • The titanacyclobutane-mediated synthesis provides a streamlined access to the congested quaternary carbon center embedded in the spirocyclic framework, which is traditionally challenging to construct.
  • The method allows for gram-scale synthesis with high yields and selectivity.
  • The approach is modular and adaptable , enabling the synthesis of various azaspiro[3.3]heptane derivatives by changing the amine or halogenation conditions.
  • The use of bromine as the halogen source favors the formation of the desired brominated intermediate with high selectivity (>95% conversion, >20:1 ratio of brominated product to cyclized side product).
  • The tert-butyl ester group enhances the stability and handling of intermediates and final products, facilitating downstream applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • 4-Bromophenyl vs. Other Aryl Groups: 4-Fluorophenyl (e.g., ): Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to bromine . Heterocyclic Substituents (e.g., furan, thiophene): Electron-rich groups alter electronic properties, influencing reactivity and binding .

Physicochemical Properties

Compound (Substituent) Melting Point (°C) [α]D (c in solvent) LogP (Calculated) Molecular Weight Reference
4-Bromophenyl (hypothetical) N/A N/A ~3.5* 355.3 -
2-Chloro-4-fluorophenyl (4d) 102–104 +20.40 (c=0.1, MeOH) 3.1 431.16
4-Fluorophenyl (4b) N/A N/A 2.8 343.40
Naphthalen-1-yl N/A -7.00 (c=0.1, MeOH) 3.9 411.51
Thiophen-2-yl (4h) 112–114 +44.00 (c=0.1, MeOH) 3.3 397.50

*Estimated based on bromine’s contribution to lipophilicity.

Key Trends :

  • Optical Activity : Chiral centers in sulfinyl-containing analogs (e.g., 4d, 4h) show significant optical rotation, critical for enantioselective interactions .

Bromophenyl-Specific Considerations :

  • Increased molecular weight could affect pharmacokinetic profiles (e.g., half-life, clearance).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate?

  • Methodological Answer : The compound is synthesized via nucleophilic addition and reduction steps. For structurally analogous diazaspiro compounds, a common approach involves reacting a 3-azetidinecarbonyl precursor with a bromophenyl-substituted electrophile. Key reagents include LiAlH₄ (for reduction) and NaH (for deprotonation). For example, similar spiro compounds were synthesized in 87% yield using LiAlH₄ (1.0 M in THF) and NaH (60% dispersion) under inert conditions, followed by purification via column chromatography .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : To verify spirocyclic geometry and substituent integration. For example, in related compounds, aromatic protons appear at δ 7.60–7.00 ppm, while tert-butyl groups resonate at δ 1.42 ppm .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .
  • Melting Point : Used as a preliminary purity indicator (e.g., 102–104°C for analogous compounds) .

Advanced Research Questions

Q. What methodological challenges arise in introducing the 4-bromophenyl group during synthesis?

  • Methodological Answer : The 4-bromophenyl group can lead to steric hindrance or undesired side reactions (e.g., debromination). Strategies include:

  • Temperature Control : Maintaining −78°C during electrophilic addition to minimize side reactions .
  • Protecting Groups : Using tert-butyl sulfinyl groups to direct regioselectivity, as demonstrated in asymmetric spirocycle syntheses .
  • Purification : Employing gradient elution in chromatography to separate bromophenyl byproducts .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments.
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR can clarify conformational dynamics in the spirocyclic core .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of related diazaspiro compounds?

  • Methodological Answer :

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce stereochemistry, achieving >90% enantiomeric excess (e.e.) in analogous compounds .
  • Catalytic Asymmetric Hydrogenation : Apply Pd/C or Ru-based catalysts for spirocycle formation, monitoring e.e. via chiral HPLC .
  • Kinetic Resolution : Leverage differential reaction rates of enantiomers using enantiopure reagents .

Q. How to design experiments to study the reactivity of the bromophenyl substituent in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : React with arylboronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%), K₂CO₃ base, and DMF at 80°C. Monitor via TLC and GC-MS .
  • Control Experiments : Test halogen exchange (e.g., Br → I) to assess leaving-group efficacy.
  • Competitive Studies : Compare reactivity of 4-bromophenyl vs. other substituents (e.g., 4-chlorophenyl) under identical conditions .

Safety and Handling

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (H315/H319 hazards in analogs) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, DMF) .
  • Storage : Store at 2–8°C in airtight, light-sensitive containers to prevent degradation .

Data Reporting and Reproducibility

Q. How should researchers report experimental data to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify molar ratios (e.g., 1.0 mmol substrate, 2.0 equiv LiAlH₄), reaction times, and purification gradients .
  • Raw Data : Include NMR integration tables, HRMS spectra, and chromatograms in supplementary materials .
  • Error Analysis : Report yield ranges (e.g., 87±2%) and spectroscopic discrepancies (e.g., δ 7.60 vs. 7.56 ppm) .

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